4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate
CAS No.:
Cat. No.: VC20020537
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23NO3 |
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Molecular Weight | 337.4 g/mol |
IUPAC Name | [4-(4-benzylpiperidine-1-carbonyl)phenyl] acetate |
Standard InChI | InChI=1S/C21H23NO3/c1-16(23)25-20-9-7-19(8-10-20)21(24)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
Standard InChI Key | PRVPUYZTKITVQM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate is C₂₁H₂₁NO₃, with a molecular weight of 335.40 g/mol . Its IUPAC name derives from the following components:
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4-Benzylpiperidine-1-carbonyl: A piperidine ring substituted with a benzyl group at the 4-position and a carbonyl group at the 1-position.
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Phenyl acetate: An ester formed from acetic acid and a phenol group, attached para to the piperidine carbonyl group.
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations due to their six-membered ring structure. The benzyl group at the 4-position introduces steric hindrance, potentially influencing the equatorial or axial orientation of substituents . The carbonyl group at the 1-position likely adopts an axial position to minimize steric clashes with the benzyl group .
Synthetic Routes and Optimization
Key Synthetic Steps
The synthesis of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate can be inferred from analogous piperidine derivatization methods :
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Formation of 4-Benzylpiperidine:
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Carbonylation at the 1-Position:
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Esterification with Phenyl Acetate:
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The phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄).
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Reaction Conditions and Challenges
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Temperature Control: Exothermic reactions during benzylation and acylation necessitate cooling (0–15°C) to prevent decomposition .
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Solvent Selection: Polar aprotic solvents like DMF or dichloromethane are preferred for their ability to stabilize intermediates .
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Yield Improvements: Patent data suggest that stepwise addition of reagents and pH adjustments during crystallization enhance yields by 15–20% .
Physicochemical Properties
Experimental and Predicted Data
Stability Profile
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